molecular formula C5H5FS B072248 2-Fluoro-5-methylthiophene CAS No. 1481-00-1

2-Fluoro-5-methylthiophene

Cat. No.: B072248
CAS No.: 1481-00-1
M. Wt: 116.16 g/mol
InChI Key: GVEGDZKHUFWMBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its synthesis is achieved via electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in tetrahydrofuran (THF), yielding 88% under optimized conditions (Method B) . The ¹⁹F NMR spectrum of the compound shows a characteristic doublet of doublets at δF -133.80, indicative of the electronic environment influenced by the fluorine and methyl substituents . This compound’s volatility necessitates careful handling during purification , a trait shared with simpler fluorothiophenes like 3-fluorothiophene (δF -131.13) .

Properties

IUPAC Name

2-fluoro-5-methylthiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FS/c1-4-2-3-5(6)7-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEGDZKHUFWMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617592
Record name 2-Fluoro-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-00-1
Record name 2-Fluoro-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

2-Fluoro-5-methylthiophene vs. 2-Chloro-5-methylthiophene (CAS 17249-82-0)

Property This compound 2-Chloro-5-methylthiophene
Halogen Reactivity High electronegativity, strong C-F bond (485 kJ/mol) Moderate C-Cl bond (327 kJ/mol)
Synthesis Method Electrophilic fluorination (NFSI/THF) Likely chlorination (method unspecified)
NMR Data δF -133.80 (¹⁹F) Not reported in evidence
Applications Potential pharmaceutical intermediate Research chemical (pilot/production scale)
Safety Profile Volatile, no toxicology data 100% purity, limited hazard data

Fluorine’s smaller atomic radius and higher electronegativity enhance the compound’s stability and alter its electronic distribution compared to chlorine, making it more resistant to nucleophilic substitution but a stronger directing group in electrophilic reactions.

Positional Isomers: 2-Fluoro vs. 3-Fluoro Substitution

3-Fluorothiophene (δF -131.13) exhibits a less deshielded fluorine signal compared to this compound (δF -133.80), reflecting differences in ring electron density.

Benzo-Fused and Bithiophene Analogs

  • 2-Methyl-5-nitrobenzo[b]thiophene : Synthesized via a four-step route (details unspecified) . The nitro group introduces strong electron-withdrawing effects, contrasting with fluorine’s moderate electron-withdrawing nature. Such compounds are often explored in materials science due to extended conjugation .
  • 2,2'-Bithiophene Derivatives (e.g., 5-methyl-5'-phenyl): These feature two thiophene rings, enabling applications in organic electronics. The mono-thiophene structure of this compound limits conjugation but improves solubility for pharmaceutical applications .

Pharmaceutical Derivatives: Thiophene Fentanyl Hydrochloride

Thiophene fentanyl hydrochloride (CAS 2306823-39-0) incorporates a thiophene moiety but is pharmacologically distinct, acting as an opioid receptor agonist. Its toxicity remains unstudied , highlighting a gap in safety data for many fluorinated thiophenes.

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